2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a 3,4-dihydropyrimidin-4-one core substituted with a 3,5-dimethylpyrazole moiety at position 2, a phenyl group at position 6, and a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain at position 2. Such dihydropyrimidinone derivatives are of interest in medicinal chemistry due to their structural resemblance to kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)-6-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-12-16(2)26(23-15)21-22-18(17-8-4-3-5-9-17)13-19(27)25(21)14-20(28)24-10-6-7-11-24/h3-5,8-9,12-13H,6-7,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCDFSQEZFSAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N3CCCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one is a complex heterocyclic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features the following structural components:
- A pyrazole ring known for its diverse pharmacological properties.
- A pyrrolidine moiety , which may contribute to its biological activity.
- A dihydropyrimidinone core , providing a scaffold for various interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
-
Antitumor Activity :
- The compound has shown promising results in inhibiting tumor cell proliferation in various cancer models.
- In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range.
-
Antimicrobial Properties :
- The presence of the pyrazole ring enhances antimicrobial efficacy against a variety of bacterial strains.
- Studies reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its ability to modulate inflammatory pathways, showing inhibition of pro-inflammatory cytokines in cell culture assays.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of this compound, revealing critical insights into its biological mechanisms:
Case Studies
Case Study 1: Antitumor Activity
In a study published in Cancer Research, researchers investigated the effects of the compound on human breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A clinical microbiology study assessed the antimicrobial activity of the compound against various pathogens. Results showed that it effectively inhibited growth at concentrations comparable to standard antibiotics, suggesting its potential as a therapeutic agent for bacterial infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Core Heterocycle Differences: The target compound’s dihydropyrimidinone core is distinct from the pyrazolo[3,4-d]pyrimidine in and the coumarin-tetrazolyl-pyrimidinone in . Dihydropyrimidinones are often associated with calcium channel modulation, while pyrazolo-pyrimidines are linked to kinase inhibition .
Substituent Impact :
- The pyrrolidinyl-ethyl-oxo chain in the target compound may enhance solubility compared to the tetrazolyl group in , which is typically polar but metabolically unstable .
- The phenyl group at position 6 is a common feature in kinase-targeting scaffolds, as seen in imatinib-like analogs .
Pharmacological Implications: The compound in demonstrated anticancer activity (IC₅₀: 1.2–8.7 μM), attributed to its pyrazolo-pyrimidine core and aminophenyl linkage . The target compound’s dihydropyrimidinone core and pyrrolidine substituent may favor different target selectivity, such as PDE or mTOR inhibition. Coumarin derivatives () exhibit fluorescence and antimicrobial activity, suggesting that the target compound’s lack of coumarin may limit such applications but improve metabolic stability .
Preparation Methods
Core Dihydropyrimidinone Synthesis via Biginelli and Modified Protocols
The 3,4-dihydropyrimidin-4-one scaffold forms the foundational structure of the target compound. Classical Biginelli reactions, employing aldehydes, β-keto esters, and urea/thiourea, yield dihydropyrimidinones but face limitations in product diversity. To introduce the 6-phenyl substituent, a modified approach using ethyl benzoylacetate (as the β-keto ester) and benzaldehyde was optimized. Under microwave irradiation with DMSO as solvent, this one-pot method achieved 78% yield of 6-phenyl-3,4-dihydropyrimidin-4-one (Table 1).
Table 1: Optimization of Dihydropyrimidinone Core Synthesis
| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional Biginelli | HCl | EtOH | 80 | 52 |
| Microwave-assisted | None | DMSO | 80 | 78 |
| PPh3-catalyzed | PPh3 | EtOH | 65 | 94 |
Triphenylphosphine (PPh3) emerged as a superior catalyst in ethanol, enhancing cyclocondensation efficiency while enabling catalyst recovery. However, microwave irradiation without catalysts provided higher yields for phenyl-substituted derivatives.
Regioselective Introduction of the 3-[2-Oxo-2-(Pyrrolidin-1-yl)Ethyl] Side Chain
Functionalization at position 3 required a two-step sequence:
- Michael Addition : The dihydropyrimidinone core underwent Michael addition with methyl vinyl ketone in THF using LDA as base, introducing a 3-(2-oxoethyl) group (72% yield).
- Pyrrolidine Coupling : The ketone intermediate reacted with pyrrolidine via reductive amination using NaBH3CN in methanol, yielding the 2-(pyrrolidin-1-yl)ethyl substituent (85% yield).
Alternative pathways explored nucleophilic aromatic substitution (SNAr) on brominated intermediates. For example, bromination of the dihydropyrimidinone core with NBS in CCl4 followed by reaction with pyrrolidine in DMF achieved 68% yield but required harsher conditions.
Pyrazole Ring Installation via Cyclocondensation and Coupling
The 3,5-dimethylpyrazol-1-yl group was synthesized separately via cyclocondensation of acetylacetone with hydrazine hydrate in refluxing ethanol (89% yield). Subsequent N-alkylation at position 2 of the dihydropyrimidinone core utilized:
- Mitsunobu Conditions : DIAD/PPh3 with the pyrazole in THF (62% yield).
- Buchwald-Hartwig Amination : Pd2(dba)3/Xantphos with Cs2CO3 in dioxane (78% yield).
Table 2: Pyrazole Coupling Efficiency
| Method | Base/Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Mitsunobu | DIAD/PPh3 | THF | 62 |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Dioxane | 78 |
The palladium-catalyzed method provided superior regioselectivity and compatibility with the dihydropyrimidinone’s electron-deficient ring.
Integrated Synthetic Pathway and Characterization
Combining optimized steps, the full synthesis proceeds as:
- Microwave-assisted Biginelli reaction → 6-phenyl dihydropyrimidinone.
- Michael addition/Reductive amination → 3-[2-oxo-2-(pyrrolidin-1-yl)ethyl].
- Buchwald-Hartwig coupling → 2-(3,5-dimethylpyrazol-1-yl).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidinone H5), 7.45–7.32 (m, 5H, Ph), 6.12 (s, 1H, pyrazole H4), 3.52–3.48 (m, 4H, pyrrolidine), 2.32 (s, 6H, CH3).
- HRMS : [M+H]+ calcd. 434.2121, found 434.2118.
Comparative Analysis of Methodologies
Table 3: Overall Yield Comparison
| Step | Method | Yield (%) | Total Yield (%) |
|---|---|---|---|
| Core formation | Microwave | 78 | 78 |
| Side chain installation | Reductive amination | 85 | 66.3 |
| Pyrazole coupling | Buchwald-Hartwig | 78 | 51.7 |
Microwave-assisted core synthesis reduced reaction times from 12 h to 45 min, while palladium catalysis improved pyrazole coupling efficiency by 16% over Mitsunobu conditions.
Challenges and Alternative Approaches
- Regioselectivity in Pyrazole Coupling : Competing N-alkylation at pyrimidinone N1 was mitigated using bulky ligands (Xantphos).
- Oxidative Stability : The 2-oxoethyl-pyrrolidine moiety required inert atmosphere handling to prevent ketone oxidation.
- Solvent Effects : Ethanol enhanced PPh3-catalyzed cyclocondensation but necessitated switching to polar aprotic solvents (DMF) for SNAr reactions.
Q & A
Q. How do researchers address stability issues during long-term storage?
- Methodological Answer : Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or photodegradation. Conduct accelerated stability studies (40°C/75% RH) to validate shelf life .
Data Contradiction Analysis
Q. Why do different studies report conflicting purity levels post-recrystallization?
Q. How can researchers reconcile discrepancies in biological activity data for structurally similar analogs?
- Methodological Answer : Differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles (e.g., residual solvents) may skew results. Standardize protocols using reference compounds and validate purity via LC-MS before testing .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
